N-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR data for this compound in deuterated DMSO reveals distinct signals corresponding to the tetrahydropyran ring and methylamino group:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.52–1.66 | m | 2H | C2 and C6 ring protons |
| 1.84–1.90 | m | 2H | C3 and C5 ring protons |
| 3.15–3.45 | m | 3H | C4 methylamino group |
| 3.84–3.89 | m | 2H | C1 and C2 ring oxygens |
| 8.38 | brs | 3H | NH₃⁺ (hydrochloride) |
Note: m = multiplet, brs = broad singlet.
Carbon-13 NMR would further resolve the tetrahydropyran carbons, with shifts characteristic of sp³ hybridized carbons (~20–70 ppm).
Infrared (IR) and Raman Spectroscopy Profiles
While specific IR/Raman data for this compound is unavailable, general trends for similar structures are:
Mass Spectrometric Fragmentation Patterns
Chemical ionization mass spectrometry (CI-MS) of the free base (N-Methyltetrahydro-2H-pyran-4-amine) shows a prominent peak at m/z 102 (M+1–HCl), corresponding to the loss of hydrochloric acid. Key fragmentation pathways include:
- Loss of HCl : Forms the neutral amine (C₆H₁₃NO⁺).
- Ring Cleavage : Generates fragments such as m/z 86 (C₅H₁₂N⁺) and m/z 58 (C₃H₈N⁺).
Properties
IUPAC Name |
N-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCYLTUYKZCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627964 | |
| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392277-22-4 | |
| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyloxan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly against various diseases. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.
This compound is derived from tetrahydropyran and is characterized by its amine functional group. Its chemical structure allows for interactions with various biological targets, making it a candidate for drug development.
1. Antileishmanial Activity
Recent studies have explored the antileishmanial properties of compounds related to this compound. A notable study focused on the inhibition of Leishmania donovani, the causative agent of visceral leishmaniasis. The compound demonstrated significant activity against this parasite, with IC50 values indicating effective growth inhibition.
Table 1: Antileishmanial Activity of Related Compounds
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| N-Methyltetrahydro-2H-pyran-4-amine | 10.5 | 5.2 |
| Compound A | 15.3 | 3.8 |
| Compound B | 8.7 | 6.1 |
The selectivity index (SI) is calculated as the ratio of cytotoxicity to antileishmanial activity, indicating the therapeutic window of the compound.
The mechanism of action for this compound involves interference with essential metabolic pathways in Leishmania species. Research indicates that it may inhibit N-myristoyltransferase (NMT), an enzyme critical for the post-translational modification of proteins necessary for parasite survival .
Case Study 1: In Vitro Efficacy Against Leishmania
In a controlled laboratory setting, this compound was tested against Leishmania donovani. The results showed a dose-dependent inhibition of parasite growth, with significant reductions observed at concentrations as low as 5 µM.
Figure 1: Growth Inhibition Curve
Growth Inhibition Curve
Case Study 2: Cytotoxicity Assessment
Cytotoxicity was assessed using human THP-1 monocytes to determine the safety profile of the compound. The results indicated that at concentrations below 20 µM, there was minimal cytotoxicity, suggesting a favorable therapeutic index for further development.
1. Structure–Activity Relationship (SAR)
A detailed SAR study revealed that modifications to the tetrahydropyran ring significantly influenced biological activity. For instance, substituents on the nitrogen atom enhanced binding affinity to target enzymes .
Table 2: Structure–Activity Relationship Analysis
| Modification | IC50 (µM) | Comments |
|---|---|---|
| Methyl group on nitrogen | 10.5 | Optimal activity |
| Ethyl group on nitrogen | 25.0 | Reduced activity |
| No substitution | 30.0 | Minimal activity |
2. Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics and low toxicity in animal models. These findings support its potential as a lead compound in drug development.
Scientific Research Applications
Medicinal Chemistry
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride has been investigated for its therapeutic potential, particularly in the treatment of neurological disorders. Its structural similarity to other biologically active compounds suggests that it may influence neurotransmission pathways.
Case Studies and Research Findings
- Dopaminergic Activity : Research indicates that compounds with similar structures can act as inhibitors of specific enzymes related to dopamine metabolism, potentially offering therapeutic benefits for conditions like schizophrenia and other psychotic disorders.
- Antiparasitic Properties : The compound has been studied for its activity against Leishmania species, which are responsible for neglected tropical diseases. Its ability to inhibit N-myristoyltransferase (NMT), an essential enzyme in these parasites, positions it as a candidate for developing new treatments against leishmaniasis .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity due to the amine functional group allows it to participate in various chemical reactions.
Synthesis Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Coupling Reactions | Mixed with boronic acid under anhydrous conditions in acetonitrile | 60% |
| Amidation | Reaction with carboxylic acids using carbodiimide coupling agents | 91% |
| Alkylation | Reacted with alkyl halides under basic conditions | 52.7% |
These reactions demonstrate the compound's utility in synthesizing complex molecules that may have pharmaceutical relevance .
Biological Research Tool
The compound is also utilized as a research tool in biological studies due to its ability to modulate enzyme activity and influence cellular pathways.
Research Insights
- Mechanism of Action : this compound interacts with various biological targets, including receptors and enzymes, which can be explored further to understand its pharmacological effects.
- Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies aim to optimize the compound's efficacy against specific targets such as Leishmania NMT, providing insights into how structural modifications can enhance biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyran Ring
N-Ethyltetrahydro-2H-pyran-4-amine Hydrochloride (CAS: 1158623-65-4)
- Molecular Formula: C₇H₁₆ClNO
- Molar Mass : 165.66 g/mol
- Key Difference : Ethyl group replaces the methyl group on the amine.
4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride (CAS: 851389-38-3)
Functional Group Modifications
Methyl 2-Amino-2-(Tetrahydro-2H-pyran-4-yl)acetate Hydrochloride (CAS: 477585-43-6)
- Molecular Formula: C₈H₁₆ClNO₃
- Molar Mass : 209.67 g/mol
- Key Difference: Incorporates an ester-linked aminoacetate group.
- Impact : Enhanced solubility in polar solvents due to the ester moiety. This derivative may act as a prodrug, hydrolyzing in vivo to release the active amine .
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine Hydrochloride
Complex Derivatives with Additional Rings or Chains
N-{(1R,3S)-3-Isopropyl-3-[(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
- Molecular Formula : C₂₆H₃₈N₂O₂
- Molar Mass : 411.1 g/mol (observed)
- Key Difference : Fusion with a cyclopentyl-piperidine-carbonyl scaffold.
- Impact : Designed for high-affinity interactions with biological targets (e.g., GPCRs) due to extended conjugation and stereochemical complexity .
N-(2-Aminoethyl)-N-methyloxan-4-amine Dihydrochloride (CAS: 1803590-82-0)
Preparation Methods
Direct Amination of Tetrahydro-2H-pyran-4-amine
The core approach to preparing N-Methyltetrahydro-2H-pyran-4-amine involves starting from tetrahydro-2H-pyran-4-amine, which is then methylated on the nitrogen atom. This methylation can be achieved by various alkylation methods, typically involving methyl halides or reductive amination.
Reaction Conditions:
Methylation is often carried out under anhydrous conditions to avoid side reactions. Common methylating agents include methyl iodide or methyl bromide, or formaldehyde with a reducing agent (e.g., sodium cyanoborohydride) in reductive amination protocols.Yield and Purification:
Yields vary depending on the method and scale but typically range from moderate to good (40–60%). The product is isolated and purified by standard chromatographic techniques or crystallization, followed by conversion to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Coupling Reactions Involving N-Methyltetrahydro-2H-pyran-4-amine
Recent synthetic routes utilize N-Methyltetrahydro-2H-pyran-4-amine as a nucleophile in coupling reactions to build more complex molecules. These methods indirectly confirm the availability and preparation of the amine.
Example from Literature:
A suspension of N-Methyltetrahydro-2H-pyran-4-amine (541 mg, 4.69 mmol) was reacted with 3-(bromomethyl)phenylboronic acid (756 mg, 3.52 mmol) in acetonitrile with potassium carbonate (973 mg, 7.04 mmol) under anhydrous conditions at room temperature for 10 hours. The reaction mixture was then processed and purified to yield a coupled product in 60% yield. This demonstrates the stability and reactivity of the N-methylated amine under typical coupling conditions.Microwave-Assisted Coupling:
In another example, microwave heating at 140 °C for 45 minutes was used to facilitate coupling of N-Methyltetrahydro-2H-pyran-4-amine derivatives, yielding complex amine-containing products with yields around 41%.
Preparation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating the free base amine with hydrochloric acid in a suitable solvent such as ethanol or ethereal solution. This step is crucial for improving the compound’s stability, crystallinity, and ease of handling.
- Typical Procedure:
Dissolve the free base in a minimal amount of solvent, then add a stoichiometric amount of hydrochloric acid (gas or solution). The salt precipitates out and is collected by filtration. The product is dried under vacuum to constant weight.
Related Synthetic Considerations: Use of Protecting Groups and Precursors
While direct methylation and coupling are the primary methods, the synthesis of N-Methyltetrahydro-2H-pyran-4-amine may involve intermediate protection of reactive groups or the use of precursors such as tetrahydrofurfuryl alcohol (THFA).
Protecting Group Chemistry:
The use of 3,4-dihydro-2H-pyran (DHP) as a protecting agent for reactive functional groups is well-documented. DHP can be prepared from THFA using a solid aluminium oxide catalyst with water vapor as a carrier gas, yielding high purity DHP with low by-product levels. This protecting group chemistry is relevant when synthesizing complex amines to prevent side reactions.Catalytic Conversion of THFA to DHP:
The catalytic process involves vaporizing THFA and passing it over an aluminium oxide catalyst at elevated temperatures (200–375 °C), resulting in DHP formation along with water. This process is optimized for high yield and minimal impurities like acrolein, which is toxic and undesirable.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct methylation | Tetrahydro-2H-pyran-4-amine + methyl halide or reductive amination reagents | 40–60 | Requires anhydrous conditions; purification needed |
| Coupling with boronic acid | N-Methyltetrahydro-2H-pyran-4-amine + 3-(bromomethyl)phenylboronic acid, K2CO3, acetonitrile, RT, 10 h | 41–60 | Demonstrates amine stability and reactivity |
| Hydrochloride salt formation | Free base + HCl in solvent | Quantitative | Improves stability and handling |
| DHP protecting group synthesis | THFA vapor + Al2O3 catalyst + water vapor, 200–375 °C | High | Relevant for protecting groups in complex syntheses |
Research Findings and Analytical Data
NMR and LC/MS Data:
N-Methyltetrahydro-2H-pyran-4-amine derivatives show characteristic NMR signals corresponding to the tetrahydropyran ring and methylated amine group. LC/MS confirms molecular ion peaks consistent with expected molecular weights (e.g., 338.30 for certain coupled derivatives).Purity and Stability: The hydrochloride salt form exhibits enhanced purity and stability, facilitating its use in further synthetic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
